C.I. Acid blue 158

描述

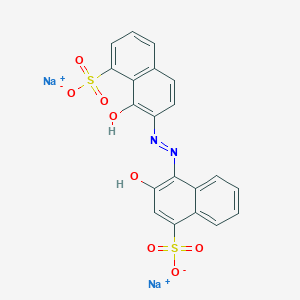

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPAFVDCIVGCR-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11CrN2Na2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-08-7 | |

| Record name | Chromate(2-), hydroxy[3-(hydroxy-.kappa.O)-4-[2-[1-(hydroxy-.kappa.O)-8-sulfo-2-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(4-)]-, sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 158 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP9T9CMP6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Acid Blue 158 chemical structure and properties

An In-Depth Technical Guide to C.I. Acid Blue 158

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound (CAS: 6370-08-7; C.I.: 14880). The information is intended for researchers, scientists, and professionals in drug development and related fields who may utilize this dye in various applications.

Chemical Structure and Identification

This compound is a metallized acid dye, specifically a 1:1 chromium complex of a monoazo parent structure. The core azo dye is synthesized from the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its subsequent coupling to 8-hydroxynaphthalene-1-sulfonic acid. The final complex is formed by chelating this azo ligand with a chromium(III) ion. The coordination of the chromium ion with the hydroxyl and azo groups enhances the dye's stability and fastness properties.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound chromium complex.

The most accurate representation of the commercial product is its disodium (B8443419) salt.

Table 1: Chemical Identifiers

| Identifier | Value |

| C.I. Name | Acid Blue 158 |

| C.I. Number | 14880 |

| CAS Number | 6370-08-7[1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂ |

| Molecular Weight | 585.41 g/mol |

| Synonyms | Acid Blue 2G, Chromacyl Blue GG, Neolan Blue 2G, Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)[1][2][3] |

Physicochemical and Tinctorial Properties

This compound is a dark blue powder that is soluble in water and alcohol.[2][3] Its properties are characteristic of a metallized acid dye, exhibiting good stability and specific color changes in response to different chemical environments.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Appearance | Dark blue powder[3] |

| Solubility in Water | Soluble; 80-90 g/L at 90°C |

| pH of 1% Solution | 6.0 - 8.0 |

| Boiling Point | 508.4°C at 760 mmHg[2] |

| Flash Point | 261.3°C[2] |

| Density | 1.29 g/cm³[2] |

Table 3: Tinctorial and Fastness Properties

| Property | Description / Rating |

| Hue in Solution | Greenish-blue |

| Behavior in H₂SO₄ | Turns blackish-green; reverts to blue upon dilution[2][3] |

| Behavior in NaOH | Exhibits a purple color in concentrated solution[2][3] |

| Light Fastness (AATCC) | 5 - 6 (on a scale of 1 to 8)[2][4] |

| Soaping Fastness (ISO) | 3 |

| Perspiration Fastness (ISO) | 4 |

Experimental Protocols

Synthesis Workflow

The industrial synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization.[3]

Diagram: Synthesis Workflow for this compound

Caption: Key stages in the synthesis of this compound.

Representative Laboratory-Scale Synthesis Protocol

Disclaimer: This is a generalized protocol and requires optimization for this compound. Standard laboratory safety procedures must be followed.

-

Diazotization:

-

Dissolve one molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of one molar equivalent of sodium nitrite (B80452) (NaNO₂) dissolved in water, keeping the temperature below 5°C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve one molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid in a dilute aqueous solution of sodium hydroxide (B78521) or sodium carbonate to form the phenoxide.

-

Cool this coupling component solution to 5-10°C.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the pH in the alkaline range (pH 8-10) during the addition by adding sodium carbonate solution as needed.

-

Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. The formation of the unmetallized azo dye will be indicated by a deep color change.

-

-

Metallization:

-

To the slurry of the azo dye ligand, add an aqueous solution containing one molar equivalent of a chromium(III) salt (e.g., chromium(III) sulfate (B86663) or chromium(III) chloride).

-

Adjust the pH to a weakly acidic range (pH 4-6) using a suitable buffer or acid.

-

Heat the reaction mixture to 80-115°C and maintain this temperature for several hours (e.g., 2-7 hours) with continuous stirring.[3]

-

Monitor the reaction completion via thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and precipitate the dye by adding sodium chloride ("salting out").

-

Filter the solid product, wash with a brine solution, and dry in an oven at 60-70°C.

-

Representative Analytical Protocol: HPLC-UV/Vis

A specific, validated HPLC method for this compound is not published. However, a general reverse-phase HPLC method, suitable for the analysis of sulfonated acid dyes, can be employed.

-

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase and Elution:

-

Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.5) or a similar ion-pairing agent in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Elution: A gradient elution is typically used. For example:

-

Start with 10-20% B.

-

Linearly increase to 70-80% B over 20-30 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the visible wavelength of maximum absorbance (λmax), which for similar blue azo dyes is typically in the 550-650 nm range. A DAD allows for full spectrum acquisition.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in water or a water/methanol mixture.

-

Create a series of calibration standards by diluting the stock solution.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Applications and Significance

This compound is primarily used as a dye for proteinaceous and polyamide substrates.

-

Textile Industry: It is widely used for dyeing wool, silk, and nylon, as well as for printing on these fabrics. Its good fastness properties make it suitable for apparel and carpets.[2][3]

-

Leather Industry: Used for coloring leather goods.[3]

-

Other Industrial Uses: It finds application in the coloration of industrial cleaning products, soaps, and detergents.[4]

-

Research Applications: As a multifunctional dye, it can be used as a biological stain for observing and analyzing cellular structures and for tracking biomolecules in various experimental settings.[8][9]

References

- 1. Acid Blue 158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6370-08-7,Acid Blue 158 | lookchem [lookchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. khushidyechem.com [khushidyechem.com]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]

- 8. Acid Blue 158 | 6370-08-7 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to C.I. Acid Blue 158 (CAS: 6370-08-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available information on C.I. Acid Blue 158. It is important to note that the existing body of scientific literature predominantly focuses on its industrial applications as a dye and its environmental impact. There is a significant lack of published research on its use in biological or drug development applications, including specific experimental protocols for biological assays, defined mechanisms of action in biological systems, or its interaction with cellular signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, water-soluble monoazo dye complexed with chromium.[1] It is characterized by its greenish-blue hue and is typically supplied as a dark blue powder.[1][2] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Chromate(2-), [3-hydroxy-4-[[1-(hydroxy-κO)-8-sulfo-2-naphthalenyl]azo-κN1]-1-naphthalenesulfonato(4-)]hydroxy-κO]-, disodium (B8443419) |

| C.I. Name | Acid Blue 158[1] |

| C.I. Number | 14880[2] |

| CAS Number | 6370-08-7[1] |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂[3] |

| Molecular Weight | 585.4 g/mol [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Appearance | Dark blue powder | [1] |

| Hue | Greenish-blue | [2] |

| Solubility | Soluble in water, soluble in alcohol | [1] |

| Solubility in water @ 90°C | 80-90 g/L | [2] |

| pH of 1% Solution | 6-8 | [2] |

| Maximum Wavelength (λmax) | 560 nm | [2] |

| Lightfastness (AATCC, 8 is highest) | 5-6 | [4] |

| pH Stability | Stable in pH 1-11; fades at pH > 11 | [4] |

Synthesis

The manufacturing of this compound involves a multi-step process, beginning with the diazotization of an amino compound, followed by a coupling reaction and subsequent metal complexation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a well-established industrial process.[1][5] The following protocol is a generalized representation based on available literature:

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized. This typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at a low temperature (0-5 °C) to form a diazonium salt.

-

Coupling Reaction: The resulting diazonium salt is then coupled with 8-hydroxynaphthalene-1-sulfonic acid. This electrophilic substitution reaction forms the azo compound.

-

Metal Complexation: The final step involves the formation of a chromium complex. The azo compound is heated with an aqueous solution of a chromium salt (e.g., chromium sulfate) in an acidic medium. The reaction is maintained at an elevated temperature (approximately 115 °C) for several hours to facilitate the formation of the stable metal-dye complex.[1]

Industrial Applications

The primary application of this compound is as a colorant in various industries.[6] Its properties, such as good lightfastness and water solubility, make it suitable for dyeing protein-based materials.

-

Textile Industry: It is extensively used for dyeing wool, silk, and nylon fibers.[5][7]

-

Leather Industry: It is also employed in the coloring of leather.[5]

-

Ink Manufacturing: The dye is utilized in the production of inks.[2]

-

Other Applications: It has been noted for use in coloring industrial cleaning products, soaps, and detergents.[4]

Environmental Fate and Toxicology

The widespread use of this compound has led to research on its environmental impact, particularly concerning its presence in industrial wastewater and its potential for biodegradation and removal.

Biodegradation and Environmental Remediation

Studies have shown that this compound can be decolorized and degraded by various microorganisms under microaerophilic conditions.[8] The degradation process often involves the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. These degradation products may themselves be of environmental concern.[8][9]

Research has also focused on the removal of this compound from aqueous solutions through adsorption onto various materials, including activated carbons derived from industrial waste.

Toxicological Profile

The toxicological data for this compound is limited, especially concerning its effects in a research or pharmaceutical context. The primary concern with azo dyes, in general, is the potential for the formation of carcinogenic aromatic amines upon reductive cleavage of the azo bond.[9][10]

Table 3: Available Safety and Toxicological Data

| Data Point | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation | [3] |

| GHS Precautionary Statements | P264, P280, P302+P352, P321, P332+P313, P362 | [11] |

| Contact Allergen | Identified as a contact allergen found in suture materials. | [11] |

It is crucial for researchers to handle this compound with appropriate safety precautions, including the use of personal protective equipment, and to be aware of the potential hazards associated with its degradation products.

Potential in Biological Research: A Knowledge Gap

While some commercial suppliers describe this compound as a "multifunctional dye" with applications in biological experiments for observing cell structures and tracking biomolecules, there is a notable absence of specific, peer-reviewed research articles detailing these applications.[11][12] The current scientific literature does not provide established protocols for its use as a biological stain, fluorescent probe, or in any assays relevant to drug development.

For researchers interested in the potential application of this dye, it would be necessary to undertake foundational research to:

-

Characterize its spectral properties (absorption and emission spectra) in various biological buffers and environments.

-

Evaluate its cytotoxicity and phototoxicity in relevant cell lines.

-

Determine its specificity for binding to particular cellular components or biomolecules.

-

Develop and validate staining protocols for microscopy or flow cytometry.

Conclusion

This compound is an industrially significant monoazo dye with well-documented applications in the textile and leather industries. Its chemical and physical properties are well-characterized for these purposes. The main focus of current research on this compound is its environmental fate and remediation from industrial effluents.

For the audience of researchers, scientists, and drug development professionals, it is critical to recognize that this compound is not a well-established tool for biological research. The lack of detailed experimental protocols, biological mechanism of action studies, and in-depth toxicological data relevant to in vitro and in vivo systems necessitates caution and would require significant foundational research before it could be considered for any biological or pharmaceutical application.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sanchiorganics.com [sanchiorganics.com]

- 3. This compound, disodium salt | C20H11CrN2Na2O9S2 | CID 22858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pylamdyes.com [pylamdyes.com]

- 5. Cas 6370-08-7,Acid Blue 158 | lookchem [lookchem.com]

- 6. dyespigments.net [dyespigments.net]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Acid Blue 158 | 6370-08-7 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synonyms and Identification of C.I. Acid Blue 158

This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and trade names associated with C.I. Acid Blue 158. The information is intended for researchers, scientists, and professionals in drug development who require precise identification of this chemical entity.

Chemical Identity and Synonyms

This compound is a synthetic dye belonging to the acid dye category. It is a complex chromium compound. The primary identifiers and a comprehensive list of its synonyms are detailed below.

| Identifier Type | Value |

| C.I. Name | This compound |

| C.I. Number | 14880[1][2][3] |

| CAS Registry Number | 6370-08-7[1][4][5][6] |

| EINECS Number | 228-875-6[4][5][7] |

| FDA UNII | UP9T9CMP6N[2][4] |

| Type | Name |

| IUPAC Name | disodium (B8443419);chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide[4] |

| Other Chemical Names | Chromate(2-), hydroxy[3-(hydroxy-kappaO)-4-[[1-(hydroxy-kappaO)-8-sulfo-2-naphthalenyl]azo-kappaN1]-1-naphthalenesulfonato(4-)]-, disodium, (T-4)-[2][4][5] |

| Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)[3][4] | |

| Disodium 3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonate[3][5] |

| Attribute | Value |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂[4] |

| Molecular Weight | 585.4 g/mol [4] |

A wide array of trade names and other synonyms are used for this compound. This list is not exhaustive but represents a significant collection of names found in various sources.

| AACL Fast Blue 270%[6] | Acid Blue 2G[1][6] | Acid Blue 2G 200%[6] | Acid Blue No 7[6] |

| Acid Blue SB[1][6] | Acid Fast Blue GGN[1][6] | Acid Fast Blue GL Conc[6] | AIZEN OPAL BLUE 2GCH[2] |

| Akacid Fast Blue GGN 200%[6] | ALFAST BLUE 5602[2] | Alfast Blue SW-5602[6] | AMASOL BLUE 2G[2] |

| Atul Leather Light Fast Blue N2GA[6] | Blue 2G[3][5] | BUCOLAN BLUE 2G[2] | Calcofast Wool Blue 2G[6] |

| CALCOFAST LEATHER BLUE 2GW[2] | Chromacyl Blue GG[2][3][5][6] | Chromium Complex Blue 2G[6] | CHROMOLAN BLUE GG[2][6] |

| Classic Acid Blue 158 200%[6] | COLOLAN BLUE 2G[2][6] | Dayglo Acid Blue 158[1][6] | DINAIEX BLUE 2G[2][6] |

| Doroxan Blue 2G 240%[1][6] | Doroxan Blue GGM 250% 97[1][6] | Doroxan Blue GGN[1][6] | Dycosacid Complex Blue GGN[6] |

| Efdolan Blue 2GN[6] | Fabrilan Fast Blue A-GGN[1][6] | Fast Blue GGN[1] | Geolan Blue 2G[1][6] |

| Haricid Blue 2G (CRUDE)[1][6] | Indacid Blue 2G[1][6] | JOTZADOPE Blue 2G Crude (water soluble)[6] | JOTZADOPE Blue 2G Liquid 15[6] |

| JOTZADOPE Blue 2G Wetcake (solvent soluble)[6] | Lerui Acid Blue GGN[1][6] | Metalex Blue GGA[1][6] | Neolan Blue 2G[1][6] |

| Neolan Blue PA[1][6] | Orcolan Fast Blue GGN 200%[1][6] | Pacid Blue 2G[1][6] | Permalon Blue 2G[6] |

| Ratna Acid Blue 2G[6] | Ricolan Blue 2G[1][6] | Triamet Blue 2G[6] | Vicoacid Blue 2G[6] |

| Vitrolan Blue 2G Conc.[6] |

It is important to note that a related but distinct substance, this compound:1, has the C.I. Number 15050 and CAS Registry Number 6370-12-3.[8]

Experimental Protocols

The scope of this technical guide is focused on the synonyms and identification of this compound. Detailed experimental protocols are not applicable to this topic.

Visualization of Synonym Relationships

The following diagram illustrates the hierarchical relationship between the primary identifiers and the various categories of synonyms for this compound.

Caption: Hierarchical relationship of this compound identifiers.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Blue 158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acid Blue 158 | 6370-08-7 [chemicalbook.com]

- 4. This compound, disodium salt | C20H11CrN2Na2O9S2 | CID 22858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 6370-08-7,Acid Blue 158 | lookchem [lookchem.com]

- 6. khushidyechem.com [khushidyechem.com]

- 7. Acid Blue 158 | 6370-08-7 [chemnet.com]

- 8. worlddyevariety.com [worlddyevariety.com]

An In-depth Technical Guide to C.I. 14880 (Acid Blue 158)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 14880, commercially known as Acid Blue 158, is a synthetic monoazo dye complexed with chromium. It is recognized for its applications in the textile and leather industries, as well as its utility as a biological stain.[1][2] This technical guide provides a comprehensive overview of the core characteristics of C.I. Acid Blue 158, with a focus on its physicochemical properties, synthesis, and relevant data for research applications.

Core Characteristics and Physicochemical Properties

This compound is a dark blue powder with a greenish-blue hue in solution.[3] It is soluble in water and ethanol.[1][3][4] The dye's structure, incorporating a chromium complex, contributes to its stability and fastness properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Colour Index Name | Acid Blue 158 | [1][4] |

| C.I. Number | 14880 | [1][4] |

| CAS Number | 6370-08-7 | [1][4] |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂ | [5] |

| Molecular Weight | 585.41 g/mol | |

| Appearance | Dark blue powder | [1][3][4] |

| Solubility in Water @ 90°C | 80-90 g/L | |

| pH of 1% Solution | 6-8 | |

| Boiling Point | 508.4 °C at 760 mmHg | [3] |

| Flash Point | 261.3 °C | [3] |

| Density | 1.29 g/cm³ | [3] |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization, coupling, and metal complexation.

Experimental Protocol: Synthesis of this compound

The manufacturing process for this compound involves the following key steps[1][2][4]:

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized. This reaction typically involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 8-hydroxynaphthalene-1-sulfonic acid. This electrophilic substitution reaction forms the azo dye backbone.

-

Metal Complexation: The final step is the formation of a chromium complex. The azo dye is heated with an aqueous solution of a chromium salt (e.g., chromium sulfate) at approximately 115°C for several hours.[1][2][4] This creates a more stable and colorfast dye.

References

Spectral Properties of Acid Blue 158 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 158 (C.I. 14880) is a metallized monoazo dye characterized by its greenish-blue hue in solution.[1][2] As a water-soluble anionic dye, it finds applications in the textile industry for dyeing wool, silk, and nylon, as well as in other industrial applications such as inks.[1][3][4] Its structure, incorporating a metal complex, influences its spectral properties and stability. This technical guide provides a comprehensive overview of the spectral properties of Acid Blue 158 in solution, with a focus on its absorption and potential fluorescence characteristics. Due to the limited availability of specific quantitative spectral data in publicly accessible literature, this guide presents representative data based on the known characteristics of similar metallized azo dyes, alongside detailed experimental protocols for researchers to determine these properties empirically.

Core Spectral Properties

The interaction of Acid Blue 158 with light is governed by its chemical structure, which includes an azo chromophore (-N=N-) and a metal complex. These features give rise to its characteristic color and spectral behavior. The key spectral properties of interest are its absorption and emission spectra, which are influenced by various factors such as the solvent environment, pH, and concentration.

Data Presentation

The following tables summarize the expected spectral properties of Acid Blue 158 in common solvents. Note: This data is representative of metallized azo dyes and should be confirmed experimentally for Acid Blue 158.

Table 1: Representative UV-Visible Absorption Properties of Acid Blue 158 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| Water | 80.1 | ~590 - 610 | Not Available |

| Methanol | 32.7 | ~585 - 605 | Not Available |

| Ethanol | 24.6 | ~580 - 600 | Not Available |

| DMSO | 46.7 | ~595 - 615 | Not Available |

Table 2: Representative Fluorescence Properties of Acid Blue 158

| Solvent | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φ) |

| Water | ~600 | ~620 - 640 | Likely Low |

| Ethanol | ~595 | ~615 - 635 | Likely Low |

Many azo dyes, particularly those with metal complexes, are known to have very low or negligible fluorescence quantum yields due to efficient non-radiative decay pathways.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the spectral properties of Acid Blue 158.

Protocol 1: Determination of UV-Visible Absorption Spectra

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Acid Blue 158 in a given solvent.

Materials:

-

Acid Blue 158 powder

-

Spectroscopic grade solvents (e.g., water, methanol, ethanol)

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution (e.g., 1 x 10-3 M):

-

Accurately weigh a small amount of Acid Blue 158 powder.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 x 10-6 M to 1 x 10-5 M.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the wavelength range for scanning (e.g., 300 nm to 800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used for the dye solutions.

-

Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the most dilute working solution and then fill the cuvette.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorbance spectrum. The peak of this spectrum corresponds to the λmax.

-

Repeat this measurement for all prepared working solutions.

-

-

Determination of Molar Absorptivity (ε):

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The slope of the resulting linear plot will be the molar absorptivity (ε).

-

Protocol 2: Determination of Fluorescence Emission Spectra

Objective: To determine the excitation and emission maxima of Acid Blue 158 and to assess its relative fluorescence quantum yield.

Materials:

-

Dilute solutions of Acid Blue 158 (from Protocol 1, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Fluorescence grade solvents

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

-

Determination of Excitation Spectrum:

-

Set the emission monochromator to an estimated emission wavelength (e.g., ~630 nm, which is slightly longer than the expected λmax).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 620 nm).

-

The peak of the resulting spectrum is the optimal excitation wavelength (λex).

-

-

Determination of Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a higher range (e.g., λex + 10 nm to 800 nm).

-

The peak of this spectrum is the emission maximum (λem).

-

-

Relative Quantum Yield Measurement (Optional):

-

To estimate the quantum yield (Φ), a reference standard with a known quantum yield in the same spectral region is required.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Acid Blue 158 solution and the reference standard.

-

The quantum yield can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Factors Influencing Spectral Properties

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the electronic energy levels of the dye molecule, leading to shifts in the absorption and emission maxima. For metallized azo dyes like Acid Blue 158, an increase in solvent polarity is expected to cause a slight shift in the λmax. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule.

pH Effects

The pH of the solution can significantly impact the spectral properties of Acid Blue 158, as it is an acid dye with sulfonic acid groups. At a pH of 6-8 for a 1% solution, the dye is expected to be in its anionic form.[1] Changes in pH can alter the protonation state of the molecule, which in turn affects the electronic distribution and, consequently, the absorption spectrum. It is reported to be most stable in a pH range of 1-11, with a tendency to fade at a pH greater than 11.[3]

Mandatory Visualizations

References

C.I. Acid Blue 158: A Technical Guide to its Solubility in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of C.I. Acid Blue 158 (CAS No. 6370-08-7), a synthetic monoazo metallized dye. The document is tailored for researchers, scientists, and professionals in drug development who may utilize this dye in various applications requiring precise solubility data. The guide details its solubility in two common solvents, water and ethanol, presents a standardized experimental protocol for solubility determination, and includes visualizations to illustrate key concepts and procedures.

Physicochemical Properties

This compound is characterized as a dark blue powder that forms a blue solution when dissolved in water.[1][2] It is also soluble in alcohol.[1][2] This dye is primarily used in the textile industry for dyeing wool, silk, nylon, and blended fabrics, as well as for printing on wool and coloring leather.[1][3]

Quantitative Solubility Data

The solubility of a dye is a critical parameter for its application, influencing its behavior in solution and its interaction with substrates. The following table summarizes the available quantitative solubility data for this compound in water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 90 | 80 - 90 |

Data sourced from a technical data sheet for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from standard practices for acid dyes. This protocol utilizes the shake-flask method followed by UV-Vis spectrophotometry for quantification.[6]

Objective: To determine the saturation solubility of this compound in a given solvent (water or ethanol) at a specific temperature.

Materials:

-

This compound powder

-

Solvent (deionized water or absolute ethanol)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should exhibit a linear relationship in accordance with Beer's Law.

-

-

Equilibration:

-

Add an excess amount of this compound powder to a series of Erlenmeyer flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks and place them in a shaking incubator or a temperature-controlled water bath.

-

Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended particles. This step is crucial to prevent inaccurate absorbance readings.

-

-

Analysis:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a dye.

Factors Influencing Acid Dye Solubility

The solubility of acid dyes is a complex property influenced by several interrelated factors. The diagram below outlines these key relationships.

Caption: Key factors influencing the solubility of acid dyes.

References

An In-depth Technical Guide to the Core Mechanism of Action for Acid Blue 158 Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 158, a monoazo metallized acid dye, is utilized across various industries for its vibrant blue coloration, particularly on protein-based materials such as wool, silk, and leather. While its application in industrial dyeing is well-documented, its utility as a protein stain in a laboratory setting is less characterized. This technical guide elucidates the core mechanism of action of Acid Blue 158 for protein staining, drawing strong parallels with the well-understood principles of other acid dyes, notably Coomassie Brilliant Blue. The guide details the physicochemical interactions driving the staining process, provides hypothetical quantitative data for illustrative purposes, and presents a detailed experimental protocol for its application in staining proteins in polyacrylamide gels. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, accessible diagrams.

Introduction to Acid Dyes and Protein Staining

Acid dyes are a class of anionic dyes that are typically applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath.[1][2] In the context of biological research, acid dyes are invaluable for visualizing proteins in techniques like histology and gel electrophoresis. The fundamental principle of acid dye staining lies in the electrostatic attraction between the negatively charged dye molecules and positively charged groups on proteins.[3] Under acidic conditions, the amino groups (–NH2) of basic amino acid residues (lysine, arginine, histidine) in proteins become protonated (–NH3+), creating cationic sites that readily bind the anionic dye molecules.[1]

The Physicochemical Basis of Acid Blue 158 Staining

The staining mechanism of Acid Blue 158, while not extensively studied in a biological research context, can be inferred from its chemical structure and the established principles of acid dye-protein interactions. The process is primarily driven by a combination of electrostatic and hydrophobic interactions.

Electrostatic Interactions

Acid Blue 158 possesses sulfonate groups (–SO3-) that are negatively charged in solution. In an acidic environment (typically pH < 2), the side chains of basic amino acids in proteins are protonated, resulting in a net positive charge on the protein surface. This creates a strong electrostatic attraction between the anionic dye molecules and the cationic protein, leading to the formation of a stable dye-protein complex.[1][3]

Hydrophobic Interactions

In addition to ionic bonding, non-polar regions of both the Acid Blue 158 molecule and the protein contribute to the stability of the complex through hydrophobic interactions.[4] These interactions are particularly significant with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. Van der Waals forces also play a role in the close association of the dye and protein molecules.

Solvatochromism and Color Development

Like other triphenylmethane-based dyes, the color of Acid Blue 158 is dependent on its chemical environment, a phenomenon known as solvatochromism.[5][6] In its free, unbound state in an acidic solution, the dye may appear as a different color (e.g., greenish-blue). Upon binding to a protein, the local microenvironment of the dye molecule changes, leading to a shift in its maximum absorbance wavelength and a resulting color change to a more intense blue. This property is fundamental to colorimetric protein quantification assays like the Bradford assay, which uses the analogous Coomassie Brilliant Blue dye.[7][8]

Quantitative Data Summary

| Parameter | Coomassie Brilliant Blue G-250 (Literature Values) | Acid Blue 158 (Illustrative Expected Values) |

| Binding Affinity (Kd) | ~10⁻⁶ M | ~10⁻⁵ - 10⁻⁶ M |

| Limit of Detection (LOD) | ~25 ng/band (in-gel) | ~30-50 ng/band (in-gel) |

| Linear Dynamic Range | 1-20 µg (for Bradford assay) | 2-25 µg (hypothetical assay) |

| Absorbance Max (Unbound) | 465 nm | ~470 nm |

| Absorbance Max (Bound) | 595 nm | ~600 nm |

Experimental Protocols

The following is a detailed protocol for staining proteins in polyacrylamide gels using Acid Blue 158, adapted from standard Coomassie Brilliant Blue staining procedures.

Preparation of Staining and Destaining Solutions

-

Staining Solution (0.1% Acid Blue 158):

-

Acid Blue 158: 0.1 g

-

Methanol: 40 mL

-

Glacial Acetic Acid: 10 mL

-

Deionized Water: to 100 mL

-

Dissolve the Acid Blue 158 in methanol, then add the acetic acid and water. Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.

-

-

Destaining Solution:

-

Methanol: 20 mL

-

Glacial Acetic Acid: 10 mL

-

Deionized Water: 70 mL

-

Staining Procedure for Polyacrylamide Gels

-

Fixation: After electrophoresis, immerse the gel in a fixation solution (e.g., 40% methanol, 10% acetic acid) for 30-60 minutes. This step is crucial to precipitate the proteins within the gel matrix and prevent their diffusion.

-

Staining: Discard the fixation solution and add the Acid Blue 158 staining solution. Gently agitate the gel at room temperature for 1-2 hours.

-

Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process can take several hours.

-

Imaging and Storage: The stained gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in a solution of 7% acetic acid.

Visualizations

Signaling Pathway of Protein Staining

Caption: Mechanism of Acid Blue 158 protein staining.

Experimental Workflow for Gel Staining

Caption: Experimental workflow for Acid Blue 158 gel staining.

Logical Relationship of Staining Factors

Caption: Factors influencing Acid Blue 158 staining efficiency.

Conclusion

The mechanism of action for Acid Blue 158 staining is fundamentally analogous to that of other well-characterized acid dyes used in biological research. The primary driving forces are electrostatic attractions between the anionic dye and protonated basic amino acid residues on proteins, supplemented by hydrophobic interactions. While specific quantitative data for Acid Blue 158 in protein staining applications is sparse, its chemical properties suggest it is a viable, though likely less sensitive, alternative to Coomassie Brilliant Blue. The provided experimental protocol offers a starting point for researchers wishing to explore the use of Acid Blue 158 for protein visualization in polyacrylamide gels. Further characterization of its binding properties and optimization of staining protocols are warranted to fully establish its utility in the research laboratory.

References

- 1. textilelearner.net [textilelearner.net]

- 2. wildwoollys.com [wildwoollys.com]

- 3. Acid dye - Wikipedia [en.wikipedia.org]

- 4. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of the solvatochromic behavior of the disubstituted triphenylmethane dye brilliant green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis Pathway of C.I. Acid Blue 158

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158, also known by its Colour Index number 14880, is a monoazo metal-complex dye.[1][2] These dyes are valued for their good lightfastness and are commonly used in the dyeing of wool, silk, nylon, and leather.[1][3] The synthesis of this compound is a multi-step process that involves three primary stages: the diazotization of an aromatic amine, an azo coupling reaction, and the formation of a metal complex, typically with chromium.[1][4][5]

Chemical Profile

| Property | Value |

| C.I. Name | Acid Blue 158 |

| C.I. Number | 14880 |

| CAS Number | 6370-08-7 |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂ |

| Molecular Weight | 585.42 g/mol |

| Chemical Class | Monoazo, Metal Complex |

| Appearance | Dark blue powder |

| Solubility | Soluble in water |

| Starting Materials | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid8-Hydroxynaphthalene-1-sulfonic acidSodium NitriteHydrochloric AcidChromium(III) salt (e.g., chromium sulfate) |

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key stages:

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is converted to a diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with 8-hydroxynaphthalene-1-sulfonic acid to form the azo dye precursor.

-

Metallization: The azo dye is chelated with a chromium(III) salt to form the final metal-complex dye.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols (Representative)

The following are representative experimental protocols for each stage of the synthesis.

4.1. Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

This step involves the conversion of the primary amino group of 4-amino-3-hydroxynaphthalene-1-sulfonic acid into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.

-

Methodology:

-

A molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid is suspended in water.

-

The suspension is cooled to 0-5 °C in an ice bath with constant stirring.

-

Concentrated hydrochloric acid (2.5-3 molar equivalents) is added to the suspension.

-

A solution of sodium nitrite (1-1.1 molar equivalents) in cold water is added dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold and used immediately in the next stage.

-

Caption: Experimental workflow for the diazotization stage.

4.2. Stage 2: Azo Coupling

The electrophilic diazonium salt reacts with the electron-rich 8-hydroxynaphthalene-1-sulfonic acid to form the azo dye.

-

Methodology:

-

A molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

-

The solution is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution from Stage 1 is slowly added to the cold solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the addition of a base as needed.

-

The reaction is stirred for several hours at a low temperature, allowing the azo dye to precipitate.

-

The precipitated azo dye precursor is collected by filtration and washed with a cold brine solution.

-

Caption: Experimental workflow for the azo coupling stage.

4.3. Stage 3: Metallization (Chromium Complexation)

The final step involves the formation of a stable 1:2 chromium complex with the azo dye precursor.

-

Methodology:

-

The azo dye precursor is suspended in water.

-

A chromium(III) salt, such as chromium(III) sulfate, is added to the suspension.

-

The pH of the mixture is adjusted to be weakly acidic.

-

The reaction mixture is heated to an elevated temperature, with some sources suggesting heating to 115 °C for 7 hours, possibly under pressure, to facilitate the complexation.[1][4][5]

-

After the reaction is complete, the mixture is cooled.

-

The final this compound dye is isolated by salting out, followed by filtration, washing, and drying.

-

Caption: Experimental workflow for the metallization stage.

Quantitative Data (Illustrative)

Due to the lack of specific literature, the following quantitative data is illustrative and based on general stoichiometric principles for azo dye synthesis. Actual yields would need to be determined experimentally.

| Stage | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (hours) | pH | Theoretical Yield (%) |

| Diazotization | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Sodium Nitrite | 1 : 1.05 | 0-5 | 0.5 - 1 | < 2 | ~95-98 |

| Azo Coupling | Diazonium Salt | 8-Hydroxynaphthalene-1-sulfonic acid | 1 : 1 | 0-5 | 2 - 4 | 8-10 | ~90-95 |

| Metallization | Azo Dye Precursor | Chromium(III) Salt | 2 : 1 | 115 | 7 | Weakly Acidic | ~85-95 |

Conclusion

The synthesis of this compound is a well-established, albeit not publicly detailed, industrial process that follows the fundamental principles of azo dye chemistry. The three key stages of diazotization, azo coupling, and metallization require careful control of reaction conditions, particularly temperature and pH, to ensure high yields and purity of the final product. This technical guide provides a comprehensive overview of the synthesis pathway and representative experimental protocols to aid researchers and scientists in understanding the core chemistry involved in the production of this important metal-complex dye. Further laboratory investigation would be necessary to refine and optimize the specific parameters for a practical synthesis.

References

- 1. US3807946A - Process for preparing durable press fabrics which can be dyed with acid dyes - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN100384945C - A kind of acid dye composition - Google Patents [patents.google.com]

- 5. CN108841204B - Preparation method of complex of metal complex dye and weakly acidic dye - Google Patents [patents.google.com]

A Technical Guide to Research-Grade Acid Blue 158: Purity, Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for research-grade Acid Blue 158, a synthetic metal-complex dye. The quality and purity of such reagents are paramount in scientific research and drug development to ensure the reliability, reproducibility, and accuracy of experimental results. This document outlines typical purity specifications, potential impurities, and the analytical methodologies employed for their verification.

Physicochemical and Purity Specifications

Research-grade Acid Blue 158 is characterized by a high degree of purity and well-defined physicochemical properties. While exact specifications may vary between suppliers, the following tables summarize the typical data expected for a research-grade product. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the manufacturer for precise values.

Table 1: General Physicochemical Properties

| Property | Specification |

| CI Name | Acid Blue 158 |

| CAS Number | 6370-08-7 |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂ |

| Molecular Weight | 585.42 g/mol |

| Appearance | Dark blue to black powder |

| Solubility | Soluble in water |

| pH (in aqueous solution) | 6-7[1] |

Table 2: Purity and Impurity Profile

| Parameter | Specification Limit |

| Dye Content (by UV-Vis Spectroscopy) | ≥ 98% |

| Purity (by HPLC) | ≥ 99%[2] |

| Moisture Content | ≤ 2.0% |

| Insoluble Matter | ≤ 0.5% |

| Heavy Metals (as Pb) | ≤ 20 ppm |

| Arsenic (As) | ≤ 3 ppm |

| Chromium (Cr) | As per complex |

| Cadmium (Cd) | ≤ 1 ppm |

| Mercury (Hg) | ≤ 1 ppm |

Quality Control Workflow for Research-Grade Dyes

The manufacturing and quality control of research-grade Acid Blue 158 follows a stringent process to ensure high purity and lot-to-lot consistency. The following diagram illustrates a typical quality control workflow.

Experimental Protocols for Key Analytical Methods

The following sections detail the principles and general procedures for the analytical techniques used to assess the purity and quality of research-grade Acid Blue 158.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of Acid Blue 158 and identifying any organic impurities.

Methodology:

-

Standard and Sample Preparation:

-

A standard solution of Acid Blue 158 is prepared by accurately weighing a reference standard and dissolving it in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

-

The sample for analysis is prepared in the same manner.

-

All solutions are filtered through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a buffer like ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used, with the wavelength set to the maximum absorbance of Acid Blue 158.

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The percentage purity is calculated using the area normalization method.

-

UV-Visible Spectroscopy for Dye Content Determination

UV-Visible spectroscopy is a straightforward and rapid method for quantifying the dye content in a sample.

Methodology:

-

Preparation of Standard Solutions:

-

A stock solution of the Acid Blue 158 reference standard is prepared in a suitable solvent (e.g., deionized water).

-

A series of calibration standards are prepared by serial dilution of the stock solution.

-

-

Sample Preparation:

-

A solution of the Acid Blue 158 sample is prepared in the same solvent as the standards, ensuring the concentration falls within the linear range of the calibration curve.

-

-

Instrumental Analysis:

-

The UV-Visible spectrophotometer is blanked using the solvent.

-

The absorbance of each standard and the sample solution is measured at the wavelength of maximum absorbance (λmax) for Acid Blue 158.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the absorbance of the standards against their known concentrations.

-

The concentration of the sample solution is determined from the calibration curve using its measured absorbance.

-

The dye content is then calculated as a percentage of the total sample weight.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metal Analysis

ICP-MS is an extremely sensitive technique used to quantify trace and heavy metal impurities.

Methodology:

-

Sample Preparation:

-

A known weight of the Acid Blue 158 sample is digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. This process breaks down the organic matrix, leaving the metals in a solution.

-

The digested sample is then diluted to a specific volume with deionized water.

-

-

Instrumental Analysis:

-

The ICP-MS is calibrated using certified multi-element standards.

-

The prepared sample solution is introduced into the instrument, where it is nebulized and ionized in a high-temperature argon plasma.

-

The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

-

Data Analysis:

-

The concentration of each metal in the sample is determined by comparing the signal intensity to the calibration curve.

-

The final concentration in the original solid sample is calculated, taking into account the initial sample weight and dilution factor.

-

References

The Veil of Anonymity: Unraveling the Obscure Origins of C.I. Acid Blue 158

While C.I. Acid Blue 158 is a known entity in the world of synthetic colorants, its specific discovery and detailed historical development are not well-documented in publicly accessible records. As a single azo, metal-complex dye, its existence is a testament to the evolution of dye chemistry that began in the 19th century. However, pinpointing the exact moment of its inception, the individuals responsible, or the specific commercial drivers that led to its creation proves to be an elusive task. The developmental history of many commercial chemical compounds, including dyes, often remains proprietary information, locked within the archives of the chemical companies that first synthesized and patented them.

A Legacy of Azo and Metal-Complex Chemistry

The story of this compound is intrinsically linked to the broader history of azo and metal-complex dyes. The first synthetic dyes emerged in the mid-1800s, with the discovery of Mauveine by William Henry Perkin in 1856 marking a pivotal moment. This discovery catalyzed a flurry of research into synthetic colorants. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), were first discovered in the 1860s. These dyes offered a wide spectrum of colors and became commercially significant.

A further advancement in dye technology was the development of metal-complex dyes. The first metallisable azo dye was discovered over a century ago, paving the way for dyes with improved properties, such as lightfastness and washfastness. This compound falls into this category, utilizing a chromium complex to enhance its performance characteristics.

The Synthesis of this compound: A Glimpse into its Chemical Core

The manufacturing process of this compound provides the most concrete technical information available.[1] The synthesis is a multi-step process that reflects the established principles of azo dye chemistry.

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Chemical Formula | Role in Synthesis |

| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | C₁₀H₉NO₄S | Azo component (undergoes diazotization) |

| 8-hydroxynaphthalene-1-sulfonic acid | C₁₀H₈O₄S | Coupling component |

| Sodium nitrite (B80452) | NaNO₂ | Diazotizing agent |

| Hydrochloric acid | HCl | Provides acidic medium for diazotization |

| Chromium source | Typically a chromium salt (e.g., chromium sulfate) | Forms the metal complex with the azo dye molecule |

Experimental Protocol: A Generalized Manufacturing Method

While specific proprietary protocols are not available, a general procedure for the synthesis of a chromium-complex azo dye like this compound can be outlined as follows:

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is dissolved in an acidic aqueous solution (typically hydrochloric acid) and cooled to a low temperature (0-5 °C). A solution of sodium nitrite is then added slowly to form the diazonium salt. This reaction is highly exothermic and requires careful temperature control.

-

Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, 8-hydroxynaphthalene-1-sulfonic acid, which is typically dissolved in an alkaline solution. The azo coupling reaction occurs, forming the basic dye molecule.

-

Metallization: The final step involves the formation of the chromium complex. The azo dye solution is treated with a chromium salt and heated. This process, known as metallization or chroming, results in the formation of the stable this compound dye. The exact conditions, such as temperature and reaction time, would be optimized to ensure complete complexation and desired dye quality.

Logical Workflow of this compound Synthesis

The synthesis of this compound follows a logical and well-established chemical pathway. This can be visualized as a workflow diagram.

References

C.I. Acid Blue 158: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

C.I. Acid Blue 158 is a water-soluble, anionic azo dye belonging to the metal-complex class. While extensively utilized in the textile industry for dyeing protein fibers like wool and silk, its properties lend themselves to various applications in the biological laboratory, particularly in histology and protein analysis. This technical guide provides an in-depth overview of the core laboratory uses of this compound, including its physicochemical properties and generalized experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. It is important to note that some discrepancies exist in the reported molecular weight and formula, which may be due to different salt forms or the presence of a chromium complex.

| Property | Value | Reference |

| C.I. Name | Acid Blue 158 | [1][2] |

| C.I. Number | 14880 | [1][2] |

| CAS Number | 6370-08-7 | [1][2] |

| Molecular Formula | C₂₀H₁₃N₂NaO₈S₂ or C₂₀H₁₁CrN₂Na₂O₉S₂ | [1][3] |

| Molecular Weight | 495.45 g/mol or 585.41 g/mol | [1][3] |

| Appearance | Dark blue powder | [1][2] |

| Solubility in Water (@ 90°C) | 80-90 g/L | [4] |

| Solubility | Soluble in water and alcohol | [1][2][5] |

| pH of 1% Solution | 6-8 | [4] |

| Hue | Greenish-blue | [4] |

Core Laboratory Applications

Based on its chemical nature as an acid dye, this compound is primarily suited for two main laboratory applications: as a counterstain in histological preparations and for the visualization of proteins in gel electrophoresis.

Histological Staining: A Potential Component in Trichrome Staining

Acid dyes are anionic and therefore bind to cationic (basic) components within tissue sections, most notably the proteins found in cytoplasm, muscle, and collagen. This makes this compound a candidate for use as a blue counterstain in polychromatic staining techniques, such as Masson's Trichrome stain. In this method, different tissue components are stained with distinct colors to highlight morphology. While specific protocols utilizing this compound are not widely published, it can be substituted for other blue acid dyes like Aniline Blue in established protocols.

Masson's Trichrome stain is a three-color staining protocol that allows for the differentiation of nuclei, cytoplasm, and connective tissues (specifically collagen). The general workflow involves the sequential application of an iron hematoxylin (B73222) for nuclear staining, a red acid dye for cytoplasmic and muscle staining, and a blue or green acid dye for collagen staining. A polyacid (e.g., phosphomolybdic or phosphotungstic acid) is used as a differentiating agent.

This is a generalized protocol. Researchers should optimize incubation times and solution concentrations when substituting this compound for Aniline Blue.

Solutions:

-

Bouin's Solution: (Saturated Picric Acid, Formalin, Glacial Acetic Acid)

-

Weigert's Iron Hematoxylin: (Equal parts Solution A and Solution B)

-

Solution A: Hematoxylin in 95% Ethanol (B145695)

-

Solution B: Ferric Chloride, Distilled Water, Hydrochloric Acid

-

-

Biebrich Scarlet-Acid Fuchsin Solution: (Biebrich Scarlet, Acid Fuchsin in 1% Acetic Acid)

-

Phosphomolybdic/Phosphotungstic Acid Solution: (Phosphomolybdic Acid and Phosphotungstic Acid in Distilled Water)

-

This compound Solution: (e.g., 2.5g this compound in 100mL Distilled Water with 2mL Glacial Acetic Acid)

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Mordanting: Incubate slides in pre-warmed Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.

-

Washing: Wash in running tap water until the yellow color disappears, then rinse in distilled water.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes, then rinse in distilled water.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Washing: Rinse in distilled water.

-

Differentiation: Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

-

Collagen Staining: Stain in this compound solution for 5-10 minutes.

-

Washing: Rinse in distilled water.

-

Final Differentiation: Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen: Blue

Protein Visualization in Polyacrylamide Gels

Similar to the widely used Coomassie Brilliant Blue, this compound can potentially be used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). The principle involves the binding of the anionic dye to the positively charged amino acid residues of proteins, rendering them visible as blue bands against a clear background.

This is a generalized protocol. Optimization of staining and destaining times is recommended for this compound.

Solutions:

-

Fixation Solution: 40% Methanol, 10% Acetic Acid in distilled water.

-

Staining Solution: this compound in a suitable solvent (e.g., a solution similar to Coomassie stains: 0.1% this compound, 40% Methanol, 10% Acetic Acid).

-

Destaining Solution: 40% Methanol, 10% Acetic Acid in distilled water.

Procedure:

-

Fixation: After electrophoresis, place the gel in the fixation solution and incubate for 30-60 minutes with gentle agitation. This step fixes the proteins in the gel matrix and removes interfering substances.

-

Staining: Discard the fixation solution and add the this compound staining solution. Incubate for 1-2 hours with gentle agitation.

-

Destaining: Remove the staining solution and add the destaining solution. Incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.

Safety and Handling

This compound should be handled with standard laboratory precautions. A safety data sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[2] It may cause skin irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound presents a versatile option for researchers in histology and protein chemistry. While specific, validated protocols for this dye are not as prevalent as for other common laboratory stains, its properties as an acid dye allow for its adaptation into established methods like Masson's Trichrome staining and protein gel visualization. The provided protocols offer a starting point for the integration of this compound into laboratory workflows, with the understanding that optimization is a key step to achieving desired results.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Acid Blue 158 | 6370-08-7 [chemicalbook.com]

- 6. This compound, disodium salt | C20H11CrN2Na2O9S2 | CID 22858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acid Blue 158 as a metallized azo dye

An In-depth Technical Guide to Acid Blue 158: A Metallized Azo Dye

Introduction

Acid Blue 158 is a synthetic, water-soluble monoazo dye belonging to the 1:1 metal complex family of colorants.[1][2][3] In these complexes, one metal atom, typically chromium, is combined with one molecule of an acid dye.[3] Identified by the Colour Index number 14880 and CAS number 6370-08-7, this dye is known for its greenish-blue hue and is supplied as a dark blue powder.[2][4][5] Its molecular structure, which incorporates sulfonic acid groups, renders it anionic and soluble in water, a key characteristic for its application in dyeing processes.[3][6]

The primary applications of Acid Blue 158 are in the textile and printing industries, where it is used to dye natural protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[6][7][8] It is also utilized for coloring leather, carpets, and in the formulation of inks and industrial cleaning products.[1][2][5] Beyond its industrial utility, Acid Blue 158 has been identified as a component in medical sutures, which raises considerations for its biocompatibility and potential as a contact allergen.[5][9]

This guide provides a comprehensive technical overview of Acid Blue 158, detailing its chemical and physical properties, synthesis, analytical methods, applications, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development who may encounter this dye in various contexts, from industrial toxicology to the biocompatibility of medical materials.

Chemical and Physical Properties

Acid Blue 158 is characterized by its specific chemical structure and physical attributes that dictate its performance in various applications.

Chemical Identifiers

| Identifier | Value | Reference |

| Product Name | Acid Blue 158 | [7] |

| C.I. Number | 14880 | [1][2][4] |

| CAS Number | 6370-08-7 | [1][4][7] |

| Chemical Class | Monoazo (1:1 Metal Complex) | [2][4] |

| Molecular Formula | C₂₀H₁₂N₂O₈S₂·2Na (Parent Dye) | [7] |

| Molecular Formula | C₂₀H₁₁CrN₂Na₂O₉S₂ (Chromium Complex) | [10] |

| Molecular Weight | 518.43 g/mol (Disodium Salt) | [7] |

| EINECS | 228-875-6 | [7] |

| Synonyms | Blue 2G, Chromacyl Blue GG, Neolan Blue 2G, C.I. Acid Blue 158 | [4][7] |

Physicochemical Data

| Property | Value | Reference |

| Physical Appearance | Dark blue / Blue powder | [2][4][5] |

| Hue | Greenish-blue / Green light blue | [2][4][5] |

| Solubility in Water | Soluble (80-90 g/L at 90°C) | [1][2][7] |

| Solubility in Alcohol | Soluble | [4][5][7] |

| pH of 1% Solution | 6.0 - 8.0 | [2] |

| pH Stability | Most stable in pH 1-11 | [1] |

| Boiling Point | 508.4°C at 760 mmHg (Predicted) | [7] |

| Density | 1.29 g/cm³ (Predicted) | [7] |

Color Properties and Fastness

Acid Blue 158 produces a blue solution in water.[7] In the presence of strong sulfuric acid, it appears blackish-green, reverting to blue upon dilution.[4][5][7] In a concentrated sodium hydroxide (B78521) solution, it turns purple.[4][5][7] The presence of copper ions during dyeing can result in a darker shade.[4][5][7]

| Fastness Test | ISO Rating | AATCC Rating | Reference |

| Light Fastness | 5-6 | 5 | [1][7] |

| Soaping | 3 | 2 | [7] |

| Perspiration | 4 | 2 | [7] |

| Oxygen Bleaching | 4 | 3 | [7] |

| Seawater | 1-2 | 1 | [7] |

| Fading (Stain) | 3-4 | 4-5 | [7] |

Synthesis and Experimental Protocols

The manufacturing process for Acid Blue 158 involves a multi-step chemical synthesis.

General Synthesis Pathway

The synthesis of Acid Blue 158 follows a sequence of diazotization, azo coupling, and metallization.[4][5]

-

Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is coupled with 8-hydroxynaphthalene-1-sulfonic acid to form the parent azo dye molecule.

-

Metallization: The parent dye is then reacted with a chromium salt solution (e.g., chromium sulfate) under heat to form the final 1:1 chromium complex.[4][5]

Representative Laboratory Synthesis Protocol

The following is a representative protocol based on the general manufacturing methods described.[4][5]

Materials:

-

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

-